molecular formula C5H11O3P B2933060 2-Dimethylphosphorylpropanoic acid CAS No. 2418692-79-0

2-Dimethylphosphorylpropanoic acid

Cat. No.: B2933060
CAS No.: 2418692-79-0
M. Wt: 150.114
InChI Key: UIGPTFRGDKAABW-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylpropanoic acid (hypothetical structure: CH₃-C(PO(OH)(OCH₃)₂)-COOH) is a propanoic acid derivative featuring a dimethylphosphoryl group at the second carbon. Phosphoryl groups are known to influence acidity, solubility, and biological activity, making such compounds relevant in medicinal chemistry and material science .

Properties

IUPAC Name

2-dimethylphosphorylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O3P/c1-4(5(6)7)9(2,3)8/h4H,1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGPTFRGDKAABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)P(=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylpropanoic acid typically involves the reaction of propanoic acid derivatives with dimethylphosphorylating agents. One common method includes the condensation of propanoic acid with dimethylphosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphoryl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylphosphorylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

2-Dimethylphosphorylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for phosphoryl group interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting phosphoryl-related pathways.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Dimethylphosphorylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors that recognize phosphoryl groups. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing processes like phosphorylation and dephosphorylation. These interactions are crucial in regulating cellular functions and metabolic activities.

Comparison with Similar Compounds

Structural and Functional Analysis

  • The methyl ester (CAS 33771-60-7) is stabilized for storage and handling, whereas the free acid form may exhibit stronger acidity due to the phosphoryl group’s electron-withdrawing effects .
  • Aryl-Substituted Propanoic Acids: 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7): The methoxyphenyl group contributes to lipophilicity, likely enhancing blood-brain barrier penetration. 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS 66-02-4): The diiodophenyl moiety suggests applications in radiology or thyroid research. Its high molecular weight and iodine content may confer stability but pose challenges in solubility .

Biological Activity

2-Dimethylphosphorylpropanoic acid (DMPA) is a compound of significant interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activity of DMPA, including its mechanisms of action, effects on various biological systems, and potential applications in medicine.

Chemical Structure and Properties

DMPA is characterized by the presence of a dimethylphosphoryl group attached to a propanoic acid backbone. Its molecular formula is C5H11O4PC_5H_{11}O_4P, and it has a molecular weight of approximately 178.11 g/mol. The structural formula can be represented as follows:

HOOC CH CH 3 O P O CH 3 2\text{HOOC CH CH 3 O P O CH 3 2}

Enzyme Inhibition

DMPA has been shown to exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may act as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Cytotoxic Effects

Research indicates that DMPA possesses cytotoxic properties against certain cancer cell lines. In vitro studies have demonstrated that DMPA induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to induce oxidative stress has also been linked to its cytotoxic effects, leading to mitochondrial dysfunction and subsequent cell death.

Case Studies

  • Cervical Cancer Cell Lines : A study investigated the effects of DMPA on HeLa cells, a cervical cancer line. Treatment with DMPA resulted in significant reductions in cell viability and induced apoptosis, as evidenced by increased levels of pro-apoptotic markers such as BAX and NOXA while decreasing anti-apoptotic proteins like Bcl-XL .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of DMPA against neurotoxic agents. It was found that DMPA could mitigate cell death induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

Table 1: Summary of Biological Activities of DMPA

Activity TypeObservationsReferences
Enzyme InhibitionReversible inhibition of AChE
CytotoxicityInduces apoptosis in HeLa cells
NeuroprotectionProtects against oxidative stress-induced damage

Table 2: Concentration-Dependent Effects of DMPA on HeLa Cells

Concentration (mM)Viability (%)Apoptosis Induction (%)
01000
107520
204246
503170

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